N-(3,5-Diformylphenyl)acetamide
Description
N-(3,5-Disubstituted phenyl)acetamides are a class of aromatic acetamides characterized by substitutions at the 3- and 5-positions of the phenyl ring. These compounds are of significant interest in medicinal chemistry due to their structural versatility, which allows for tuning of electronic, steric, and pharmacokinetic properties. These derivatives are frequently explored as intermediates in organic synthesis or as bioactive agents with antimicrobial, antifungal, and anticancer properties .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
N-(3,5-diformylphenyl)acetamide |
InChI |
InChI=1S/C10H9NO3/c1-7(14)11-10-3-8(5-12)2-9(4-10)6-13/h2-6H,1H3,(H,11,14) |
InChI Key |
GAVPLEKQQARLQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C=O)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3,5-Diformylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3,5-diformylphenylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(3,5-Diformylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3,5-Diformylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its formyl groups make it a versatile intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. .
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(3,5-Diformylphenyl)acetamide involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The nature of substituents significantly impacts solubility, crystallinity, and intermolecular interactions. For example:
- N-(3,5-Dimethylphenyl)acetamide (CymitQuimica, 2025): Exhibits moderate solubility in organic solvents and solid-state stability due to weak van der Waals interactions between methyl groups .
- N-(3,5-Dichlorophenyl)acetamide : Shows enhanced planarity in crystal structures, stabilized by N–H⋯O and N–H⋯Cl hydrogen bonds, leading to higher melting points .
- N-(3,5-Dimethoxyphenyl)acetamide : Methoxy groups increase solubility in polar solvents and influence electronic properties via electron-donating effects .
Table 1: Physicochemical Properties of Selected Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
